molecular formula C15H14N2 B14653904 Acridine, 9-amino-2,4-dimethyl- CAS No. 40504-92-5

Acridine, 9-amino-2,4-dimethyl-

Cat. No.: B14653904
CAS No.: 40504-92-5
M. Wt: 222.28 g/mol
InChI Key: CVBGTAJIXYROKD-UHFFFAOYSA-N
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Description

Acridine, 9-amino-2,4-dimethyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound’s structure consists of a planar tricyclic ring system, which allows it to intercalate into DNA, making it useful in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-amino-2,4-dimethyl- typically involves the following steps:

    Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-1-nitrobenzene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethylaniline.

    Cyclization: The final step involves cyclization with formic acid and a suitable catalyst to form acridine, 9-amino-2,4-dimethyl-.

Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: Acridine, 9-amino-2,4-dimethyl- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Scientific Research Applications

Acridine, 9-amino-2,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of acridine, 9-amino-2,4-dimethyl- involves DNA intercalation. The planar tricyclic structure allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

    Acridine Orange: Known for its use as a fluorescent dye and in nucleic acid staining.

    Proflavine: Used as an antiseptic and in DNA intercalation studies.

    Amsacrine: An anticancer agent that also intercalates into DNA.

Uniqueness: Acridine, 9-amino-2,4-dimethyl- is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a distinct profile of anticancer and antimicrobial activities .

Properties

CAS No.

40504-92-5

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,4-dimethylacridin-9-amine

InChI

InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17)

InChI Key

CVBGTAJIXYROKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N

Origin of Product

United States

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